Bienvenue dans la boutique en ligne BenchChem!

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose

Biocatalysis Regioselective acylation LNA monomer synthesis

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (CAS 63593-03-3, MF C₁₆H₂₂O₆, MW 310.34) is a multiply protected D-ribofuranose derivative featuring a 1,2-O-isopropylidene acetal, a 3-O-benzyl ether, and a free 4-C-hydroxymethyl group. This compound serves as a pivotal chiral building block in the convergent synthesis of conformationally restricted bicyclic and spirocyclic nucleosides, most notably Locked Nucleic Acid (LNA) monomers.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
CAS No. 63593-03-3
Cat. No. B150733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose
CAS63593-03-3
Synonyms3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-alpha-D-ribofuranose
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C
InChIInChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13+,14+/m1/s1
InChIKeyQVXXTLFHRGMIHD-RDBSUJKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (CAS 63593-03-3): A Differentiated Intermediate for Nucleic Acid and Glycoconjugate Chemistry


3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (CAS 63593-03-3, MF C₁₆H₂₂O₆, MW 310.34) is a multiply protected D-ribofuranose derivative featuring a 1,2-O-isopropylidene acetal, a 3-O-benzyl ether, and a free 4-C-hydroxymethyl group. This compound serves as a pivotal chiral building block in the convergent synthesis of conformationally restricted bicyclic and spirocyclic nucleosides, most notably Locked Nucleic Acid (LNA) monomers [1]. Commercially available at ≥97–99% purity by HPLC, it is supplied as a white to off-white solid requiring storage at 2–8 °C [2].

Why 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose Cannot Be Replaced by Simpler Protected Ribofuranoses


Generic substitution of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (CAS 63593-03-3) with other protected ribofuranose intermediates leads to either synthetic dead-ends or severe yield penalties. The simultaneous presence of three differentiated protecting groups—the 1,2-O-isopropylidene acetal, the 3-O-benzyl ether, and the free 4-C-hydroxymethyl—is structurally mandatory for the key lipase-catalyzed regioselective discrimination between the two diastereotopic primary hydroxyl groups [1]. Removal of the 3-O-benzyl group (yielding 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose) results in an inseparable 1:1 epimeric mixture of ribo- and xylo-configured products during synthesis from D-glucose, rendering the material unusable for stereochemically pure downstream applications [2]. Conversely, benzylation at the 5-position (as in 3,5-di-O-benzyl analogs) blocks the free hydroxymethyl required for enzymatic acetylation and subsequent cyclization, aborting the convergent LNA route entirely.

Quantitative Evidence for Selecting 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (CAS 63593-03-3) Over Closest Analogs


Exclusive Enzymatic Regioselectivity: 100% Discrimination Between Two Primary Hydroxyl Groups by Novozyme-435

Novozyme-435 (Candida antarctica lipase B) catalyzes the exclusive acetylation of the 5-O primary hydroxyl group in 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose, leaving the 4-C-hydroxymethyl completely untouched. This regioselectivity is absolute—no 4-C-acetylated product was detected by TLC or HPLC [1]. Under identical conditions (vinyl acetate, diisopropyl ether, 45 °C, 200 rpm), three other commercially relevant lipases—Lipozyme TL IM (Thermomyces lanuginosus), Candida rugosa lipase (CRL), and porcine pancreatic lipase (PPL)—failed to accept this substrate altogether, yielding zero conversion [1]. The enzymatic acetylation proceeds in quantitative yield, and control reactions without Novozyme-435 produced no product, confirming the essential enzyme–substrate pairing [1].

Biocatalysis Regioselective acylation LNA monomer synthesis

Avoidance of the Inseparable 1:1 Epimeric Mixture That Plagues the Non-3-O-Benzylated Analog

When the 3-O-benzyl group is absent—i.e., in 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose—the compound cannot be obtained as a single diastereomer from D-glucose. The established synthetic route (diacetonylation, selective deprotection, periodate oxidation, aldol–Cannizzaro reaction) invariably produces an inseparable 1:1 mixture of the desired α-D-ribo configured product and its C-3 epimer, 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose [1]. This epimeric mixture cannot be resolved by conventional chromatography and requires an additional enzymatic separation step using Novozyme-435 to isolate the individual epimers [1]. In contrast, the 3-O-benzyl-protected compound (CAS 63593-03-3) is synthesized and procured as a single, stereochemically pure entity, eliminating this epimer problem at the source [1].

Stereochemical integrity Epimer separation Bicyclic nucleoside precursors

LNA Monomer Synthesis: 81–91% Yields via Chemoenzymatic Convergent Route Outperform Classical Linear Methodology

Starting from 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose (diol 3), the chemoenzymatic convergent route delivers all four canonical LNA monomers—2'-O,4'-C-methyleneuridine (15a), -thymidine (15b), -adenosine (15c), and -cytidine (15d)—in 81–91% yields in the final debenzylation step [1]. The overall route proceeds via enzymatic monoacetylation, tosylation, acetolysis (95% yield), Vorbrüggen coupling with nucleobases (71–89%), alkaline deacetylation/cyclization (89–95%), and catalytic hydrogenolysis (81–91%) [1]. The authors explicitly compared overall yields against the classical chemical methodology (SI-Table 1) and reported 'remarkable improvement in yields particularly for the synthesis of LNA-A' [1]. This contrasts sharply with earlier LNA syntheses, where overall yields for multi-step routes to LNA phosphoramidites have been reported as low as ~1–4% over 11–15 steps [2].

Locked Nucleic Acid Convergent synthesis Antisense oligonucleotides

Biocatalyst Recyclability: Novozyme-435 Reused for 10 Consecutive Cycles Without Loss of Selectivity or Efficiency

In a direct demonstration of process robustness, Novozyme-435 was recovered by filtration and reused for 10 consecutive cycles of regioselective acetylation on 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose [1]. Across all 10 cycles, the enzyme maintained identical regioselectivity (exclusive 5-O-acetylation) and conversion efficiency, with no detectable erosion of product purity as monitored by TLC and HPLC [1]. The reaction was successfully scaled to multi-gram quantities without deviation in selectivity [1]. This contrasts with conventional chemical protection strategies that require stoichiometric reagents and generate stoichiometric waste per synthetic cycle.

Green chemistry Biocatalyst reuse Process scale-up

Pharmacologically Active Derivatives: Analgesic and Anti-Inflammatory Activities of 3-O-Benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose-Derived Compounds

Four derivatives (2a, 2b, 3, and 4) were synthesized directly from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose via benzylation, tosylation, and acetylation [1]. In the carrageenan-induced rat paw edema model, compounds 2a and 4 (100 mg/kg, p.o.) achieved 82.6% and 87.6% inhibition of paw edema at 4 hours post-administration, respectively, compared to 95.4% for the standard NSAID aceclofenac at the same dose [1]. Compound 2a (50 mg/kg) additionally demonstrated both central analgesic activity (tail immersion test: 2.52 ± 0.14 min reaction time at 30 min, P < 0.001) and peripheral analgesic activity (acetic acid-induced writhing test: 65.33 ± 2.06% reduction, P < 0.001) [1]. No significant cytotoxicity (HeLa cells, 0.1–1000 μM), antimicrobial activity, or antioxidant activity was observed, indicating a favorable selectivity profile for analgesic/anti-inflammatory targets [1].

Anti-inflammatory Analgesic Ribofuranose derivatives Drug discovery

High-Impact Application Scenarios for 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose (CAS 63593-03-3)


Convergent Chemoenzymatic Synthesis of LNA Phosphoramidite Building Blocks for Antisense Oligonucleotide Therapeutics

The compound is the established key intermediate for the highest-yielding convergent route to 2'-O,4'-C-methylene LNA monomers (T, U, A, C). The Novozyme-435-catalyzed regioselective 5-O-acetylation step—exclusively successful on this 3-O-benzyl-4-C-hydroxymethyl-substituted scaffold—enables a short synthetic sequence (6 steps from diol 3) delivering LNA monomers in 81–91% yields, significantly outperforming classical linear syntheses [1]. With enzyme reuse demonstrated for 10 cycles without loss of fidelity and multi-gram scale-up validated, this route is directly transferable to CDMO environments supplying LNA phosphoramidites for FDA-approved antisense drugs and clinical candidates [1].

Synthesis of C-4'-Spiro-oxetanoribonucleosides via Lipase-Mediated Diastereoselective Deacylation

Derivatization of CAS 63593-03-3 to 5-O-acyl-4-C-acyloxymethyl-3-O-benzyl-1,2-O-isopropylidene-α-D-ribofuranose enables a Novozyme-435-mediated diastereoselective deacylation that exclusively cleaves the 5-O-acyl group, leaving the 4-C-acyloxymethyl intact in quantitative yield [1]. This chemoenzymatic step was exploited to synthesize C-4'-spiro-oxetanoribonucleosides of uracil and thymine in 37% and 45% overall yields, respectively—a class of conformationally constrained nucleoside analogs inaccessible through purely chemical differentiation of the two hydroxymethyl groups [1].

Medicinal Chemistry Exploration of Ribofuranose-Derived Anti-Inflammatory and Analgesic Lead Compounds

The compound serves as a versatile starting material for generating diverse ribofuranose derivatives with demonstrated in vivo pharmacological activity. Simple functionalization (benzylation, tosylation, acetylation) yields compounds exhibiting up to 87.6% carrageenan-induced paw edema inhibition—comparable to aceclofenac (95.4%)—and significant central and peripheral analgesic effects [1]. The absence of cytotoxicity against HeLa cells (0.1–1000 μM) and lack of antimicrobial/antioxidant activity suggest a therapeutically favorable selectivity window [1], making this scaffold attractive for hit-to-lead programs targeting inflammatory and pain indications.

Scalable Biocatalytic Production of Enantiopure Bicyclic Nucleoside Intermediates

For process chemistry groups requiring multi-gram to kilogram quantities of enantiopure bicyclic nucleoside precursors, the Novozyme-435/vinyl acetate/DIPE system applied to CAS 63593-03-3 offers a robust, green chemistry-compatible manufacturing process [1]. The demonstrated 10-cycle enzyme reuse, quantitative conversions, and exclusive regioselectivity eliminate the need for chromatographic separation of regioisomers, reduce solvent and reagent waste, and lower the overall process mass intensity compared to traditional chemical protection/deprotection sequences [1]. The compound's commercial availability at ≥97–99% purity from multiple reputable suppliers [2] further de-risks supply chain continuity for industrial-scale campaigns.

Quote Request

Request a Quote for 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.